molecular formula C11H8ClN5 B13931385 1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine

1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine

Cat. No.: B13931385
M. Wt: 245.67 g/mol
InChI Key: BRGBKKHSAQUILN-UHFFFAOYSA-N
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Description

1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 2-chlorophenyl group. The presence of nitrogen atoms within the heterocyclic ring system contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyrazolone derivative. Subsequent cyclization with formamide under acidic conditions leads to the formation of the desired pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position .

Mechanism of Action

The mechanism of action of 1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H8ClN5/c12-8-3-1-2-4-9(8)17-11-7(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15)

InChI Key

BRGBKKHSAQUILN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)N)Cl

Origin of Product

United States

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